molecular formula C16H23I B568350 1-(trans-4-Butylcyclohexyl)-4-iodobenzene CAS No. 114834-79-6

1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Cat. No. B568350
M. Wt: 342.264
InChI Key: WSVCQFMWNNGAEB-UHFFFAOYSA-N
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Description

1-(Trans-4-Butylcyclohexyl)-4-iodobenzene, more commonly referred to as 1-TBCH, is an organoiodine compound that has been studied extensively in the scientific community. It is a novel compound, first synthesized in the early 2000s, and has since been studied for its various applications in the field of scientific research.

Scientific Research Applications

Synthesis and Catalysis

  • High-yielding Synthesis of Weinreb Amides : Iodoarenes like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene have been used in palladium-catalyzed aminocarbonylation to synthesize Weinreb amides, an important class of compounds in organic synthesis. This method provides high yields and chemoselectivity, offering an efficient way to create amides for various applications (Takács, Petz, & Kollár, 2010).

Photochemistry and Solvolysis

  • Photochemical Generation of Cyclic Vinyl Cations : The solvolyses of compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene have been studied to understand the generation of cyclic vinyl cations. Such research contributes to the broader understanding of photochemical reactions and their potential applications in organic chemistry (Slegt et al., 2006).

Halogenation and Dehalogenation Reactions

  • Halogenation of Organic Substrates : Compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene are used in halogenation reactions. These reactions play a crucial role in organic synthesis, offering pathways to create a wide range of halogenated products (Leonard, Zhou, & Detty, 1996).

Hydrocarbon Oxidation

  • Iron Porphyrin Catalyzed Hydrocarbon Oxidations : The oxidation of hydrocarbons, including compounds related to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, using iron porphyrins has been studied. These studies contribute to the understanding of the mechanisms and stereochemistry of hydrocarbon oxidations, which are important in various chemical processes (Nappa & Tolman, 1985).

Recovery and Recycling

  • Recovery and Recycling of Derivatives : Research on the recovery of compounds like 1-(trans-4-Butylcyclohexyl)-4-iodobenzene from by-products in liquid crystal production has been conducted. This highlights the importance of efficient resource utilization and recycling in chemical manufacturing (Yang Dong-jie, 2009).

properties

IUPAC Name

1-(4-butylcyclohexyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCQFMWNNGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670044
Record name 1-(4-Butylcyclohexyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(trans-4-Butylcyclohexyl)-4-iodobenzene

CAS RN

114834-79-6
Record name 1-(4-Butylcyclohexyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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